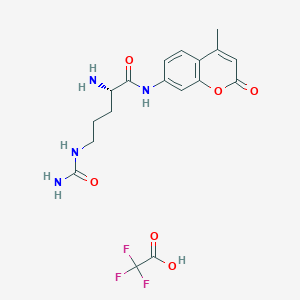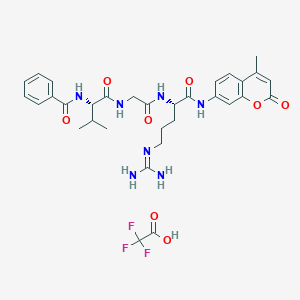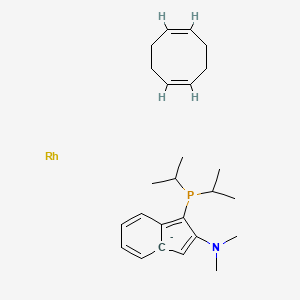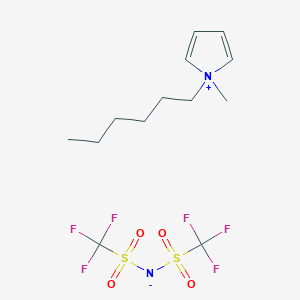
Tris(i-propylcyclopentadienyl)erbium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(i-propylcyclopentadienyl)erbium(III) is a metal-organic compound with the chemical formula Er(C5H4CH(CH3)2)3. It is known for its applications in various fields such as catalysis, optoelectronics, and magnetic materials. This compound is characterized by its unique structure, where erbium is coordinated with three i-propylcyclopentadienyl ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(i-propylcyclopentadienyl)erbium(III) is typically synthesized by reacting tris(i-propylcyclopentadienyl)cesium with erbium bromide under an inert atmosphere. The reaction must be carried out under dry and oxygen-free conditions to prevent any unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for Tris(i-propylcyclopentadienyl)erbium(III) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(i-propylcyclopentadienyl)erbium(III) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of erbium oxides.
Reduction: It can be reduced to form lower oxidation state compounds of erbium.
Substitution: The i-propylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of other ligands and suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields erbium oxides, while substitution reactions can produce a variety of erbium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tris(i-propylcyclopentadienyl)erbium(III) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Tris(i-propylcyclopentadienyl)erbium(III) exerts its effects is primarily through its ability to coordinate with various ligands and participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application. For instance, in catalysis, it facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(cyclopentadienyl)erbium(III)
- Tris(methylcyclopentadienyl)erbium(III)
- Tris(ethylcyclopentadienyl)erbium(III)
Uniqueness
Tris(i-propylcyclopentadienyl)erbium(III) is unique due to the presence of i-propyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability compared to other similar compounds. This structural variation can lead to differences in catalytic activity and other properties .
Eigenschaften
CAS-Nummer |
130521-76-5 |
|---|---|
Molekularformel |
C24H33Er |
Molekulargewicht |
488.8 g/mol |
IUPAC-Name |
erbium(3+);2-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C8H11.Er/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |
InChI-Schlüssel |
VTNSPDGNTYHOFK-UHFFFAOYSA-N |
SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Er] |
Kanonische SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Er+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)
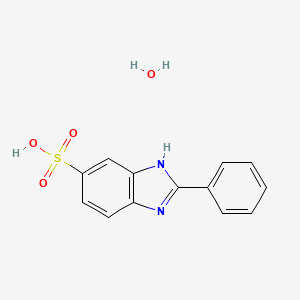
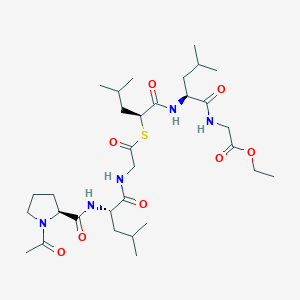
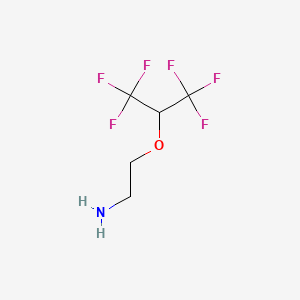

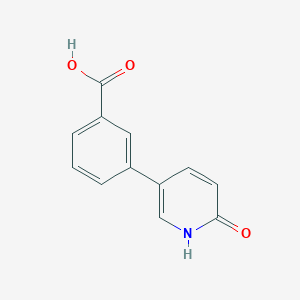

![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
